molecular formula C22H17FN2O4 B5912794 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

Katalognummer B5912794
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: JEHWXZXHFXVTGH-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide, commonly known as AFN-1252, is a novel antibiotic agent that has gained significant attention in the scientific community due to its potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. AFN-1252 belongs to the class of FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

Wirkmechanismus

AFN-1252 targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for the synthesis of fatty acids in bacteria. Specifically, AFN-1252 binds to the NADH binding site of FabI and prevents the reduction of enoyl-ACP, which is a critical step in the fatty acid biosynthesis pathway. The inhibition of FabI by AFN-1252 leads to a depletion of intracellular fatty acids, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects
AFN-1252 has been shown to have minimal toxicity to mammalian cells, which is a significant advantage for its potential use as an antibacterial agent. Moreover, AFN-1252 has been shown to have a low propensity for inducing the development of resistance in S. aureus, which is a common problem associated with the use of antibiotics. AFN-1252 has also been shown to have a synergistic effect when used in combination with other antibiotics, such as vancomycin and linezolid.

Vorteile Und Einschränkungen Für Laborexperimente

AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains, and its low toxicity to mammalian cells. However, one of the limitations of AFN-1252 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development and application of AFN-1252. One area of interest is the potential use of AFN-1252 in combination therapy with other antibiotics to enhance their efficacy against S. aureus infections. Another area of interest is the development of more soluble derivatives of AFN-1252 that can be used in a wider range of experimental settings. Additionally, further studies are needed to investigate the potential use of AFN-1252 in the treatment of other bacterial infections beyond S. aureus.

Synthesemethoden

The synthesis of AFN-1252 involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction. The starting materials for the synthesis are p-aminobenzoic acid and 4-fluorobenzaldehyde, which are used to prepare the key intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then coupled with furfurylamine to form AFN-1252. The entire synthesis process has been described in detail in the literature, and the yield of the final product is reported to be around 20%.

Wissenschaftliche Forschungsanwendungen

AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains. In vitro studies have shown that AFN-1252 has potent bactericidal activity against S. aureus, with MIC values ranging from 0.06 to 0.25 μg/mL. Moreover, AFN-1252 has been shown to be highly effective in eradicating this compound biofilms, which are notoriously difficult to treat with conventional antibiotics. In vivo studies in animal models have also demonstrated the efficacy of AFN-1252 in treating S. aureus infections, including this compound infections.

Eigenschaften

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-14(26)16-6-10-18(11-7-16)24-21(27)19(13-15-4-8-17(23)9-5-15)25-22(28)20-3-2-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWXZXHFXVTGH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.